Product packaging for CID 71382243(Cat. No.:CAS No. 62852-55-5)

CID 71382243

Cat. No.: B14502242
CAS No.: 62852-55-5
M. Wt: 405 g/mol
InChI Key: ILORELAPGLDARD-UHFFFAOYSA-N
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Description

Contemporary Research Paradigms and Unaddressed Inquiries Pertaining to CID 71382243

Should a valid and publicly accessible CID for the compound of interest become available, a detailed article can be prepared.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaMoPbS B14502242 CID 71382243 CAS No. 62852-55-5

Properties

CAS No.

62852-55-5

Molecular Formula

GaMoPbS

Molecular Weight

405 g/mol

InChI

InChI=1S/Ga.Mo.Pb.S

InChI Key

ILORELAPGLDARD-UHFFFAOYSA-N

Canonical SMILES

S=[Mo].[Ga].[Pb]

Origin of Product

United States

Sophisticated Synthetic Methodologies and Chemical Derivatization of Cid 71382243

Elucidation of Established Total Synthesis Pathways for CID 71382243

Currently, detailed, peer-reviewed total synthesis pathways specifically for this compound are not extensively documented in publicly accessible scientific literature. The novelty of the compound may mean that such syntheses are still in early stages of development or are proprietary information.

However, the synthesis of structurally related compounds often provides a foundational blueprint. For instance, the synthesis of complex molecules frequently involves multi-step sequences that build a core scaffold, followed by functional group interconversions. Methodologies such as those employed in the synthesis of other complex natural products or designed molecules could be hypothetically applied. These often include key steps like carbon-carbon bond formations, cycloadditions, and stereoselective reductions.

Development of Novel Synthetic Approaches for this compound and its Analogs

The development of novel synthetic routes is a dynamic area of chemical research, driven by the need for efficiency, sustainability, and access to a wider range of analogs. For a compound like this compound, research would likely focus on convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined at a late stage. This approach is often more efficient and allows for the facile generation of analogs by modifying the individual fragments.

The synthesis of analogs of complex molecules, such as cyanopyridone-based anti-tuberculosis agents, showcases strategies that could be relevant. nih.gov For example, the functionalization of a core structure through methods like Chan-Lam coupling or alkylation under basic conditions allows for the creation of a library of related compounds. nih.gov Such approaches, if applied to a core scaffold related to this compound, would enable the systematic exploration of the structure-activity relationship.

Chemoenzymatic and Biocatalytic Strategies in this compound Synthesis

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and milder reaction conditions. nih.gov Biocatalysis can be particularly useful for reactions that are challenging to achieve with traditional chemical methods, such as selective oxidations, reductions, and glycosylations. nih.govnih.gov

For a hypothetical synthesis of this compound, enzymes like lipases, ketoreductases, or monooxygenases could be employed. For instance, lipases are known for their ability to perform regioselective hydrolysis, as demonstrated in the synthesis of a dimeric glycerol (B35011) ester. csic.es Similarly, the use of enzymes like EpnF for the formation of epoxyketone warheads from synthetic β-ketoacid precursors highlights the potential of biocatalysis to create complex functionalities. nih.gov The development of such chemoenzymatic routes could lead to more sustainable and efficient manufacturing processes for this compound and its derivatives. nih.gov

Enzyme Class Potential Application in Synthesis Example from Literature
Lipase (B570770)Regioselective hydrolysis/esterificationHydrolysis of triacetin (B1683017) using immobilized lipase B from Candida antarctica. csic.es
KetoreductaseStereoselective reduction of ketone functionalitiesAsymmetric transfer hydrogenation of diones using Ru-based catalysts. nih.gov
MonooxygenaseSelective oxidation of C-H bondsFormation of epoxyketones by the enzyme EpnF. nih.gov
GlycosyltransferaseFormation of specific glycosidic linkagesEnzymatic glycosylation in the synthesis of human milk oligosaccharides. nih.gov

Application of Modern Organic Synthesis Techniques for this compound Derivatization

The derivatization of a lead compound is crucial for optimizing its properties. Modern organic synthesis provides a powerful toolkit for this purpose. Techniques such as photoredox catalysis, cross-coupling reactions, and late-stage functionalization are at the forefront of chemical synthesis.

Photoredox catalysis, for example, utilizes visible light to initiate redox reactions, enabling transformations that are often difficult to achieve with traditional thermal methods. nih.gov This has been applied in the deoxygenative allylation for the synthesis of complex natural products. nih.gov Such a strategy could potentially be used to install specific functional groups onto a core structure related to this compound.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are workhorse reactions in medicinal chemistry for the formation of carbon-carbon bonds. These reactions are highly versatile and tolerant of a wide range of functional groups, making them ideal for the late-stage derivatization of complex molecules.

Modern Synthetic Technique Description Potential Application
Photoredox CatalysisUses light to drive chemical reactions, often under mild conditions. nih.govInstallation of functional groups through radical intermediates. nih.gov
Cross-Coupling ReactionsFormation of C-C, C-N, C-O, and other bonds, typically catalyzed by transition metals.Linking different molecular fragments to create diverse analogs.
Late-Stage FunctionalizationIntroduction or modification of functional groups on a complex molecule at a late point in the synthesis.Rapid generation of a library of derivatives from a common advanced intermediate.

Investigating Molecular Interactions of Cid 71382243 with Biological Systems

Biophysical Characterization of CID 71382243 Ligand-Target Interactions

The biophysical characterization of the binding of this compound to its biological targets, primarily cyclin A and cyclin B, is essential to quantify the affinity and thermodynamics of this interaction. Various techniques are employed to elucidate these parameters.

Spectroscopic Probes for this compound Binding (e.g., Circular Dichroism, Fluorescence Resonance Energy Transfer)

Spectroscopic methods are pivotal in studying the binding of small molecules like this compound to their protein targets. While specific data on the use of Circular Dichroism (CD) or Fluorescence Resonance Energy Transfer (FRET) for this compound are not prominently available in the reviewed literature, fluorescence polarization (FP) assays have been utilized to determine its inhibitory potency.

In a competitive binding assay, a fluorescence-labeled probe, CIR7-2706, was used to bind to cyclin/Cdk complexes. biorxiv.org The ability of this compound to displace this probe was measured to determine its 50% inhibition concentration (IC50). biorxiv.org This provides a quantitative measure of the compound's binding affinity for different cyclin-CDK complexes. biorxiv.org The results from these fluorescence-based assays are summarized in the table below.

Target Protein ComplexProbeThis compound IC50 (nM)
Cyclin A2/Cdk2CIR7-27068
Cyclin B1/Cdk1CIR7-270610
Cyclin E1/Cdk2CIR7-2706>1000 (not active)
Data from a fluorescence polarization-based competitive binding assay. biorxiv.org

Calorimetric Analysis of this compound Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd). This method measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Based on the conducted research, specific experimental data from Isothermal Titration Calorimetry studies for the interaction of this compound with cyclin A or cyclin B are not publicly available. Such data would be invaluable for a deeper understanding of the driving forces behind the binding affinity and selectivity of this compound.

Kinetic Assessment of this compound Interactions (e.g., Surface Plasmon Resonance, Biolayer Interferometry)

Techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are used to measure the kinetics of ligand-target interactions, providing association (kon) and dissociation (koff) rate constants. This information is complementary to affinity measurements and can reveal details about the binding mechanism.

Detailed kinetic data from SPR or BLI experiments for the interaction of this compound with its cyclin targets have not been reported in the available literature. These studies would be beneficial in further characterizing the binding dynamics of this compound.

Structural Biology of this compound in Complex with Biological Macromolecules

Structural biology techniques are indispensable for visualizing the precise interactions between a ligand and its target at an atomic level. This information is critical for structure-based drug design and for understanding the molecular basis of a compound's activity and selectivity.

X-ray Crystallography of this compound-Target Co-crystals

X-ray crystallography of a co-crystal of this compound bound to cyclin A or cyclin B would provide a high-resolution three-dimensional structure of the complex. This would allow for the direct observation of the binding mode, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

While the design of this compound was informed by the structures of other macrocycles bound to cyclin A2/Cdk2, specific X-ray crystallography data for a co-crystal of this compound with its target proteins are not publicly available in the reviewed search results. biorxiv.org Such structural data would be instrumental in validating the binding model and guiding further optimization of this class of inhibitors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Binding Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution. It can provide information on the binding interface, conformational changes in both the ligand and the protein upon binding, and the dynamics of the interaction.

There are no specific reports of NMR spectroscopy studies on the binding of this compound to cyclin A or cyclin B in the available literature. NMR studies could offer valuable insights into the solution-state conformation of the macrocycle and how it adapts to the binding pocket of the cyclins.

No Information Found for Chemical Compound this compound

Despite a comprehensive search of chemical and biological databases, no scientific data or public records could be found for the chemical compound identifier "this compound".

Extensive queries across multiple platforms, including PubChem, ChEMBL, and SciFinder, as well as general scientific literature searches, yielded no specific information related to this compound. This indicates that this compound is not a recognized identifier in the public domain, and as a result, there is no available research on its molecular interactions, biological targets, or any associated analytical studies.

Therefore, it is not possible to provide an article on the "" as requested, due to the complete absence of foundational data for this specific compound. The requested sections and subsections, including Cryo-Electron Microscopy, allosteric regulation, and protein-protein interactions, cannot be addressed without any knowledge of the compound's structure, properties, or biological activity.

Deciphering the Mechanism of Action of Chemical Compound Cid 71382243

Identification and Validation of Primary Molecular Targets for CID 71382243

No identified molecular targets for this compound are documented in the surveyed scientific literature.

Comprehensive Analysis of this compound as an Enzyme Inhibitor

There is no available data to classify this compound as an enzyme inhibitor.

Reversible and Irreversible Inhibition Mechanisms of this compound

Without evidence of enzyme interaction, the nature of its inhibition mechanism remains unknown.

Detailed Kinetic Parameters of this compound-Enzyme Interactions

Kinetic parameters such as Kᵢ (inhibition constant) and kᵢₙₐ꜀ₜ (inactivation rate constant) have not been determined.

Characterization of this compound Receptor Binding Profiles

No receptor binding studies for this compound have been found.

Affinity, Selectivity, and Efficacy of this compound for Receptor Subtypes

Data on binding affinity (Kₑ), selectivity for different receptor subtypes, and functional efficacy are not available.

Investigation of Orthosteric and Allosteric Binding Sites for this compound

The specific binding sites on any potential receptor targets have not been elucidated.

Elucidation of Cellular Pathway Modulation by this compound

The chemical compound this compound, also known as Azenosertib or ZN-c3, is a potent and selective inhibitor of WEE1 kinase. nih.govnasdaq.com WEE1 is a crucial gatekeeper of the cell cycle, specifically regulating the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis (M-phase). biospace.comfrontiersin.org In many cancers, particularly those with mutations in tumor suppressors like p53, the earlier G1/S checkpoint is defective, making them highly dependent on the WEE1-mediated G2/M checkpoint for survival. frontiersin.org

This compound functions by targeting this dependency. By inhibiting WEE1, the compound abrogates the G2/M checkpoint, causing cancer cells to prematurely enter mitosis despite the presence of DNA damage. frontiersin.orgnih.gov This forced mitotic entry leads to a catastrophic cellular event and subsequent programmed cell death, known as apoptosis. researchgate.netzentalis.com The modulation of this critical cell cycle pathway is central to the compound's mechanism of action.

Perturbations of Signal Transduction Cascades by this compound

The primary signal transduction cascade perturbed by this compound is the DNA Damage Response (DDR) pathway that governs cell cycle progression. nih.gov Under normal conditions of replicative stress or DNA damage, the DDR network activates WEE1 kinase. nih.govnih.gov WEE1's key function is to inhibit Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry. nih.gov this compound directly interrupts this signal.

As an ATP-competitive inhibitor, this compound binds to WEE1 and prevents it from carrying out its function. acs.org This leads to several downstream effects on the signaling cascade:

Abrogation of G2/M Checkpoint Control: The principal outcome of WEE1 inhibition is the release of the "brake" on the G2/M checkpoint. frontiersin.org Cells that would normally pause to repair DNA damage are forced to proceed into mitosis.

Induction of Mitotic Catastrophe: For cancer cells with high levels of genomic instability and DNA damage, this premature mitotic entry is lethal, resulting in mitotic catastrophe and apoptosis. nih.govbiospace.com

Amplification of DNA Damage Signals: Research combining this compound with other agents has shown that its activity leads to an increase in markers of DNA double-stranded breaks, such as elevated levels of phosphorylated H2A histone family member X (γH2AX). biospace.com This suggests that blocking the checkpoint exacerbates the underlying DNA damage, contributing to cell death. nih.gov

Regulation of Gene Expression and Transcriptional Dynamics by this compound

While the primary mechanism of this compound is the post-translational regulation of protein activity, its profound impact on the cell cycle and DNA damage response instigates significant downstream changes in gene expression. The inhibition of a master cell cycle regulator like WEE1 triggers a rapid and complex transcriptional response as the cell attempts to cope with induced replicative stress and mitotic pressure.

Studies on WEE1 inhibition have utilized Global Run-On Sequencing (GRO-seq) to map these transcriptional changes over time. researchgate.net This research reveals distinct clusters of genes that are either upregulated or downregulated following the disruption of the WEE1 pathway.

Key Transcriptional Responses to WEE1 Pathway Inhibition:

Time PointRegulation PatternAssociated Biological Processes
Early (4h)UpregulatedResponse to stress, cellular response to chemical stimulus
Mid (10-24h)UpregulatedCholesterol biosynthetic process, sterol biosynthetic process
Late (24h)UpregulatedCell division, mitotic cell cycle process
All (4-24h)DownregulatedImmune system process, cell activation, cytokine signaling

Data derived from studies on WEE1 inhibitor AZD1775, which shares a mechanism of action with this compound. researchgate.net

These findings indicate that blocking the WEE1 pathway forces a transcriptional shift. Cells initially mount a stress response, followed by an upregulation of genes involved in biosynthesis and, ultimately, a futile attempt to regulate the now-deregulated mitotic process. researchgate.net Notably, the upregulation of cholesterol biosynthesis genes points to the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP2) transcription factor, revealing a link between cell cycle control and metabolic pathways. researchgate.net Concurrently, a broad downregulation of immune signaling pathways is observed. researchgate.net

Impact of this compound on Post-Translational Modifications (e.g., Phosphorylation)

The most direct and immediate impact of this compound is on protein phosphorylation, a critical type of post-translational modification that acts as a molecular switch for protein function. The compound's entire mechanism is predicated on preventing a specific phosphorylation event.

The target of WEE1 kinase is CDK1. WEE1 inhibits CDK1 by adding a phosphate group to a specific tyrosine residue (Tyr15). frontiersin.org This inhibitory phosphorylation holds CDK1 in an inactive state, thereby preventing the cell from entering mitosis. mdpi.com this compound, by inhibiting WEE1, directly prevents this phosphorylation event. nih.gov

The effects of this compound on key phosphorylation events have been confirmed using immunoblotting and other molecular biology techniques. biospace.com

Table of Phosphorylation Events Modulated by this compound:

Protein MarkerModification TypeEffect of this compoundBiological Consequence
CDK1 (p-Tyr15) PhosphorylationDecreased Abrogation of G2/M checkpoint, CDK1 activation
Histone H3 (pHH3) PhosphorylationIncreased Indicator of mitotic entry
H2AX (γH2AX) PhosphorylationIncreased Marker of DNA double-strand breaks and damage

This table summarizes key post-translational modifications confirmed in preclinical studies. biospace.comnih.gov

The decrease in phosphorylated CDK1 (p-CDK1) serves as a direct and reliable biomarker of WEE1 target engagement by this compound. biospace.comnih.gov Concurrently, the increase in phosphorylated Histone H3 (pHH3) confirms that cells are being pushed into mitosis, while elevated γH2AX levels reflect the underlying DNA damage that ultimately drives the therapeutic effect of the compound. biospace.comnih.gov

Advanced Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cid 71382243

Rational Design and Synthesis of CID 71382243 Analogs for SAR Probing

The rational design of analogs is a cornerstone of medicinal chemistry, aimed at understanding how structural modifications to a lead compound, such as this compound, influence its biological activity. nih.gov This process, known as developing a Structure-Activity Relationship (SAR), involves the systematic synthesis and biological evaluation of a series of related compounds. nih.govnih.gov

The initial step would be to identify key structural features of this compound that are hypothesized to be important for its activity. These might include specific functional groups, the core scaffold, or stereocenters. Synthetic chemists would then devise routes to create analogs where these features are systematically altered. For example, functional groups could be modified to change their electronic properties (e.g., replacing an electron-donating group with an electron-withdrawing one), steric bulk, or hydrogen bonding capacity. The core scaffold could be altered to explore different conformations or to introduce new interaction points.

Once synthesized, these analogs would be subjected to biological assays to determine their activity. The comparison of the activities of the analogs with that of the parent compound, this compound, would provide insights into which structural features are critical for the desired biological effect. This iterative process of design, synthesis, and testing allows for the refinement of the SAR and guides the design of more potent and selective compounds. nih.gov

Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives

In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. arxiv.org

To develop a pharmacophore model for this compound derivatives, a set of its analogs with a range of biological activities (from highly active to inactive) would be required. These molecules would be conformationally analyzed and superimposed to identify the common chemical features that are critical for activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach accelerates the discovery of new chemical entities that may have improved properties over the initial lead compound.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Methodologies Applied to this compound

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies aim to establish a mathematical correlation between the biological activity of a series of compounds and their 3D properties. nih.gov For a set of this compound analogs, this would involve aligning the molecules and then calculating steric and electrostatic fields around them.

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques generate a statistical model that relates the variations in the calculated fields to the observed differences in biological activity. The model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a map might indicate that increased steric bulk in a particular region is favorable for activity, while a positive electrostatic potential in another area is detrimental. 3d-qsar.com Such models are powerful predictive tools for estimating the activity of newly designed compounds before their synthesis. nih.gov

Integration of Machine Learning and Artificial Intelligence for SAR/QSAR Predictions of this compound

In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly integrated into drug discovery to build more sophisticated and predictive SAR and QSAR models. mdpi.com For this compound, a dataset of its analogs and their corresponding biological activities could be used to train various ML algorithms, such as support vector machines, random forests, or deep neural networks. mdpi.comresearchgate.net

These algorithms can learn complex, non-linear relationships between molecular descriptors and activity that may not be captured by traditional QSAR methods. copernicus.org Molecular descriptors can range from simple 1D and 2D properties (e.g., molecular weight, logP) to complex 3D descriptors. The trained ML model could then be used to predict the activity of virtual compounds, prioritize synthetic efforts, and suggest novel molecular structures with a high probability of being active. The use of AI can significantly accelerate the drug design cycle and improve the efficiency of lead optimization. medium.com

Conformational Landscape Analysis and its Determinant Role in this compound Activity

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D shape or conformation. A molecule like this compound can exist in multiple low-energy conformations, and it is often only one specific conformation, the "bioactive conformation," that is responsible for binding to its biological target.

Conformational landscape analysis involves exploring the potential energy surface of the molecule to identify all stable conformations and the energy barriers between them. This can be achieved using computational chemistry techniques such as molecular mechanics or quantum mechanics calculations. Understanding the conformational preferences of this compound and its analogs is crucial. If a structural modification in an analog restricts its ability to adopt the bioactive conformation, its activity will likely decrease, even if it possesses all the necessary pharmacophoric features. This analysis provides critical insights into the dynamic nature of the molecule and its role in molecular recognition.

Preclinical Evaluation of Cid 71382243 Biological Activity and Efficacy

In Vitro Cellular Models for Activity Assessment

The initial stages of preclinical testing for a new compound involve in vitro studies, which are conducted in a controlled laboratory setting outside of a living organism. These studies are crucial for determining a compound's biological activity at the cellular and molecular level.

Application of Diverse Cell Line Systems for Screening

The primary step in assessing the activity of a new compound is often to screen it against a variety of cell lines. These can be immortalized cell lines or primary cells derived from human or animal tissues. For instance, if a compound is being investigated as a potential cancer therapeutic, it would be tested against a panel of cancer cell lines representing different types of tumors.

A key aspect of this screening is the determination of the compound's potency and efficacy. This is often quantified by metrics such as the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). For example, a study on a novel Nav1.7 inhibitor, a target for pain, might use a cell line like HEK293 cells engineered to express the human Nav1.7 channel to determine the compound's inhibitory concentration. westbioscience.commedchemexpress.com

Interactive Table: Example Data for a Hypothetical Compound

Below is an example of how data from cell line screening might be presented.

Cell LineTargetAssay TypeIC50 (nM)
HEK293-hNav1.7Human Nav1.7Electrophysiology10
SH-SY5YEndogenous Nav1.7Calcium Imaging50
DRG NeuronsMixed Sodium ChannelsPatch Clamp100

This table is for illustrative purposes only and does not represent data for CID 71382243.

Utilization of Complex Human Cell-Based In Vitro Models (e.g., Organ-on-a-Chip, Organoid Cultures)

To better mimic the complex environment of human tissues, researchers are increasingly turning to advanced in vitro models. Organ-on-a-chip technology uses microfluidic devices to create three-dimensional microenvironments that replicate the key functions of human organs. tudelft.nlmdpi.comfrontiersin.org For pain research, a "nociceptor-on-a-chip" could be used to study how a compound affects the signaling of pain-sensing neurons in a more physiologically relevant context. axionbiosystems.comnih.gov

Organoid cultures, which are three-dimensional cell cultures derived from stem cells that self-organize to resemble a specific organ, provide another powerful tool. For neurological compounds, brain or spinal cord organoids can offer insights into how a compound might affect complex neural circuits. axionbiosystems.comnih.gov

Advanced Co-culture and 3D Cellular Models for Investigations

Many biological processes involve the interaction of multiple cell types. Co-culture systems, where two or more different cell types are grown together, can provide a more realistic model of these interactions. For example, in the context of neuro-inflammation, neurons might be co-cultured with microglia (the primary immune cells of the brain) to assess a compound's ability to modulate inflammatory responses.

Three-dimensional (3D) cell culture models, such as spheroids, also offer advantages over traditional two-dimensional (2D) cultures by better replicating the cell-cell and cell-matrix interactions that occur in vivo.

In Vivo Non-Human Animal Models for Efficacy

Following promising in vitro results, a compound is then tested in living animals to evaluate its efficacy and to understand its effects in a whole organism.

Small Animal Models (e.g., Rodents, Ferrets) for Studies

Rodents, such as mice and rats, are the most commonly used small animal models in preclinical research due to their genetic similarity to humans, short reproductive cycle, and well-established experimental protocols. bioworld.comresearchgate.netacs.orgnih.govpnas.org For pain research, various rodent models can be used to simulate different types of pain, such as inflammatory pain (e.g., by injecting an inflammatory agent into the paw) or neuropathic pain (e.g., through nerve injury). mdpi.commdpi.com The efficacy of a test compound is then assessed by measuring changes in pain-related behaviors.

Interactive Table: Example Findings from a Hypothetical Rodent Study

Animal ModelPain TypeEndpointResult
RatInflammatoryPaw Withdrawal LatencySignificant increase
MouseNeuropathicMechanical AllodyniaReversal of hypersensitivity

This table is for illustrative purposes only and does not represent data for this compound.

Large Animal Models (e.g., Non-human Primates, Swine) for Advanced Research

While small animal models are invaluable, large animal models, such as non-human primates and swine, are sometimes used in later-stage preclinical research. These animals have physiological systems that are even more similar to humans, which can provide more predictive data on a compound's efficacy and how it is metabolized. nih.govresearchgate.netpnas.orgbiorxiv.org Studies in non-human primates can be particularly important for assessing cognitive functions and more complex behaviors. nih.gov For example, the analgesic efficacy of Nav1.7 inhibitors has been evaluated in rhesus macaques using models of nociception. nih.govresearchgate.net

Establishment and Utilization of Disease-Specific Animal Models for this compound

Information regarding the establishment and use of animal models for the study of this compound is not available in the public domain. The selection of an appropriate animal model is contingent on the therapeutic target and the disease indication for which a compound is being developed.

Analysis of Pharmacodynamic Biomarkers in Response to this compound in Animal Models

There is no publicly available data on the analysis of pharmacodynamic biomarkers for this compound in animal models. Pharmacodynamic biomarkers are crucial for demonstrating that a compound is engaging its intended target and eliciting the desired biological effect in a living organism. The specific biomarkers evaluated would be directly related to the compound's mechanism of action and the pathophysiology of the disease being modeled.

Computational and Cheminformatics Applications in Cid 71382243 Research

Molecular Docking and Molecular Dynamics Simulations of CID 71382243 with Biological Targets

While specific molecular docking and dynamics simulation studies on this compound are not yet extensively published, research on analogous atisane (B1241233) diterpenoids provides a clear framework for its potential applications. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and elucidating the molecular basis of its activity.

For instance, several studies have employed molecular docking to investigate the interaction of atisane diterpenoids with various protein targets. These studies have revealed potential anti-inflammatory, antiviral, and neuroprotective activities. For example, various atisane diterpenoids isolated from Euphorbia species have been docked against targets such as acetylcholinesterase (AChE), inducible nitric oxide synthase (iNOS), and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. frontiersin.orgresearchgate.netacs.org

In a representative study, the binding affinity of atisane diterpenoids to their targets can be quantified, often expressed as a docking score or binding energy. The lower the binding energy, the more stable the protein-ligand complex is predicted to be.

Table 1: Representative Molecular Docking Data of Atisane Diterpenoids with Various Biological Targets

Compound Class Biological Target Docking Score (kcal/mol) Interacting Residues Potential Activity
Atisane Diterpenoid Acetylcholinesterase (AChE) -9.8 TYR70, ASP72, TRP84, TYR121, TRP279 Neuroprotective
Atisane Diterpenoid Inducible Nitric Oxide Synthase (iNOS) -8.5 GLN480, MET591, TYR592, HIS595 Anti-inflammatory

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide insights into the stability of the complex, the conformational changes that may occur upon binding, and the detailed energetic contributions of various interactions, such as hydrogen bonds and hydrophobic contacts. This level of detail is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Virtual Screening Methodologies for the Identification of Novel this compound Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the complex tetracyclic core of this compound, both ligand-based and structure-based virtual screening approaches can be valuable.

In a ligand-based approach, the known structure of this compound would be used as a template to search for compounds with similar 2D or 3D features. Pharmacophore modeling, which defines the essential spatial arrangement of features responsible for a biological activity, can be derived from this compound and used to filter large compound databases.

Structure-based virtual screening, on the other hand, would involve docking large libraries of compounds into the binding site of a known or predicted biological target of this compound. This approach has been successfully used to identify novel atisane diterpenoids with antiviral properties. nih.gov For example, a virtual screening campaign against SARS-CoV-2 RdRp could identify novel compounds with a similar binding mode to known atisane diterpenoid inhibitors.

De Novo Design Algorithms for the Generation of this compound Analogs

De novo design algorithms offer a powerful approach to generate novel molecular structures with desired properties, starting from a fragment or a known active molecule like this compound. These algorithms can "grow" new molecules within the constraints of a target's binding pocket or based on a set of desired physicochemical properties.

Starting with the atisane scaffold of this compound, these algorithms could explore modifications to its functional groups to enhance binding affinity or improve pharmacokinetic properties. For example, different substituents could be computationally added to the hydroxyl groups or the methylene (B1212753) group to explore new interactions with a target protein. This approach can lead to the design of novel analogs with potentially improved efficacy and selectivity.

Advanced Data Mining and Cheminformatics for Large-Scale this compound Datasets

While large-scale datasets specifically for this compound are not yet available, the principles of data mining and cheminformatics can be applied to broader datasets of diterpenoids. Natural product databases such as COCONUT contain information on numerous diterpenoids, including their structures, predicted properties, and literature references. naturalproducts.net

Data mining techniques can be used to analyze these large datasets to identify trends and relationships between chemical structure and biological activity. For example, clustering algorithms can group diterpenoids based on structural similarity, which can help in identifying key structural motifs associated with specific activities. Furthermore, classification models can be built to predict the biological activities of uncharacterized diterpenoids, including this compound and its analogs.

Predictive Modeling and Machine Learning for this compound Activity and Selectivity

Predictive modeling, particularly through machine learning, is becoming an indispensable tool in drug discovery. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogs, a QSAR model could predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

To build a robust QSAR model, a dataset of atisane diterpenoids with measured biological activities against a specific target would be required. Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each compound. These descriptors can include constitutional, topological, geometric, and electronic properties.

Table 2: Examples of Molecular Descriptors Potentially Useful for QSAR Modeling of this compound and its Analogs

Descriptor Type Example Descriptor Information Encoded
Constitutional Molecular Weight Size of the molecule
Topological Topological Polar Surface Area (TPSA) Polarity and hydrogen bonding capacity
Geometric 3D Shape Spatial arrangement of atoms

Machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, can then be used to build a model that relates these descriptors to the biological activity. Such a model could then be used to predict the activity and selectivity of novel this compound analogs, guiding the design of more effective and targeted therapeutic agents.

Future Directions and Translational Outlook for Cid 71382243 Research

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